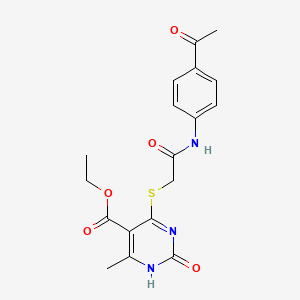

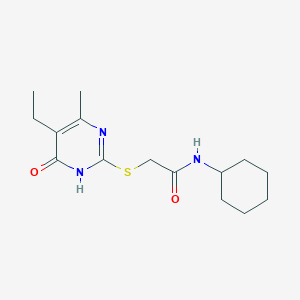

4-((2-((4-乙酰基苯基)氨基)-2-氧代乙基)硫)-6-甲基-2-氧代-1,2-二氢嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The compound was synthesized as part of a series of triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of the compound was established using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis

The compound was part of a series of reactions that resulted in the synthesis of a series of novel triazole-pyrimidine-based compounds . The reaction involved the use of phosphorus oxychloride and nitric acid .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were determined using a variety of techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

抗癌活性

嘧啶衍生物已被证实具有抗癌活性 . 它们已被评估针对各种癌细胞系的体外抗肿瘤活性 . 这表明“VU0499675-1”可能被用于癌症研究和治疗。

抗氧化活性

嘧啶衍生物也与抗氧化活性有关 . 抗氧化剂是能够预防或减缓自由基对细胞造成的损伤的物质。因此,“VU0499675-1”可能被用于抗氧化药物的开发。

抗菌活性

嘧啶衍生物已被证明具有抗菌活性 . 这表明“VU0499675-1”可能被用于开发新的抗菌药物。

抗炎活性

嘧啶衍生物与抗炎活性有关 . 炎症是机体保护组织免受疾病或感染的正常反应。因此,“VU0499675-1”可能被用于抗炎药物的开发。

神经保护剂和抗神经炎剂

一系列新型三唑-嘧啶类化合物已显示出有希望的神经保护和抗炎特性 . 这表明“VU0499675-1”可能被用于神经保护和抗神经炎剂的开发。

抗病毒活性

嘧啶衍生物已被证实具有抗病毒活性 . 这表明“VU0499675-1”可能被用于抗病毒药物的开发。

作用机制

The compound showed promising neuroprotective and anti-inflammatory properties . It was found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

属性

IUPAC Name |

ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-4-26-17(24)15-10(2)19-18(25)21-16(15)27-9-14(23)20-13-7-5-12(6-8-13)11(3)22/h5-8H,4,9H2,1-3H3,(H,20,23)(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYBBWUFMNVZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2499548.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2499555.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2499568.png)